4-Heptylphenyl sulfamate

Description

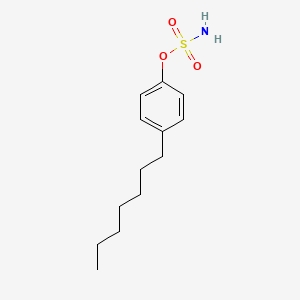

Structure

2D Structure

3D Structure

Properties

CAS No. |

921201-36-7 |

|---|---|

Molecular Formula |

C13H21NO3S |

Molecular Weight |

271.38 g/mol |

IUPAC Name |

(4-heptylphenyl) sulfamate |

InChI |

InChI=1S/C13H21NO3S/c1-2-3-4-5-6-7-12-8-10-13(11-9-12)17-18(14,15)16/h8-11H,2-7H2,1H3,(H2,14,15,16) |

InChI Key |

HXIZGMIJTGRTNL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)OS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Arylsulfamates

Established Synthetic Pathways for Sulfamate (B1201201) Ester Formation

The formation of the sulfamate ester bond is a cornerstone of synthesizing compounds like 4-heptylphenyl sulfamate. Several reliable methods have been developed, each with its own set of advantages and limitations.

Reactant Precursors and Coupling Strategies

The synthesis of aryl sulfamates typically involves the reaction of a phenol (B47542) with a sulfamoylating agent. One of the most traditional methods employs sulfamoyl chloride (NH₂SO₂Cl) . This highly reactive precursor readily reacts with phenols in the presence of a base to yield the corresponding aryl sulfamate. The reaction of 4-heptylphenol (B162531) with sulfamoyl chloride, for instance, would directly produce this compound. While effective, the instability of sulfamoyl chloride presents handling challenges. researchgate.net

To circumvent this, alternative strategies have been developed. One such approach involves the in-situ generation of sulfamoyl chloride or the activation of more stable precursors like sulfamic acid (NH₂SO₃H) . For example, sulfamic acid salts can be activated with triphenylphosphine (B44618) ditriflate, followed by nucleophilic trapping with a phenol to furnish the sulfamate ester. nih.gov This method offers a more operationally straightforward and often higher-yielding route to a diverse range of sulfamate esters.

Another innovative approach utilizes stable, crystalline reagents like hexafluoroisopropyl sulfamate (HFIPS) . This reagent reacts readily with a variety of alcohols and phenols under mild conditions, with the only byproduct being the volatile hexafluoroisopropanol, simplifying product purification. organic-chemistry.org Catalytic methods have also emerged, employing electron-deficient aryl sulfamates as activated group transfer reagents in the presence of a catalyst like N-methylimidazole. organic-chemistry.org

A summary of common sulfamoylation reagents is presented in the table below.

| Reagent | Description | Advantages | Disadvantages |

| Sulfamoyl chloride | A highly reactive sulfamoylating agent. | High reactivity, direct conversion. | Unstable, moisture-sensitive. |

| Sulfamic acid | A stable, crystalline solid used as a precursor. | Stable, readily available. | Requires activation. |

| Hexafluoroisopropyl sulfamate (HFIPS) | A bench-stable solid sulfamoylating reagent. | Stable, clean reaction with volatile byproduct. | Reagent needs to be synthesized. |

| Electron-deficient aryl sulfamates | Activated sulfamate donors for catalytic transfer. | Catalytic, mild conditions. | Requires synthesis of the donor molecule. |

Regioselective and Stereoselective Synthesis Approaches

Regioselectivity in the synthesis of this compound is primarily determined during the synthesis of its precursor, 4-heptylphenol. The Friedel-Crafts alkylation of phenol, which is discussed in the subsequent section, can yield both ortho and para isomers. The desired para-substitution is typically favored by controlling reaction conditions and catalyst selection.

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are crucial when dealing with chiral phenols. Enantioselective sulfamoylation of chiral alcohols has been achieved using chiral catalysts, which can differentiate between enantiomers or diastereotopic hydroxyl groups. For instance, enzymatic approaches and chiral organocatalysts have shown promise in the stereoselective synthesis of sulfamate esters. nih.gov Although not directly applicable to the synthesis of this compound from 4-heptylphenol, these methods are vital in the broader context of sulfamate chemistry.

Incorporation of the 4-Heptylphenyl Moiety into Sulfamate Structures

The synthesis of this compound is contingent on the prior synthesis of its key precursor, 4-heptylphenol. This section outlines the synthetic routes to this alkylaryl precursor and the subsequent functionalization to the phenol.

Synthetic Routes for Alkylaryl Precursors

The most common and industrially viable method for synthesizing 4-alkylphenols is the Friedel-Crafts alkylation of phenol. researchgate.net This electrophilic aromatic substitution reaction involves the reaction of phenol with an alkylating agent in the presence of a Lewis acid or a solid acid catalyst. For the synthesis of 4-heptylphenol, the typical alkylating agents are 1-heptene or 1-heptanol .

The reaction is typically catalyzed by Lewis acids such as aluminum chloride (AlCl₃) or solid acid catalysts like zeolites, clays, or sulfonic acid resins. whiterose.ac.ukmdpi.com The use of solid acid catalysts is gaining traction due to their ease of separation, reusability, and reduced environmental impact. researchgate.netscispace.com The regioselectivity of the reaction is a critical aspect, with the para-substituted product, 4-heptylphenol, generally being the thermodynamically more stable and desired isomer over the ortho-substituted product. Reaction conditions such as temperature, catalyst choice, and reaction time can be optimized to maximize the yield of the para-isomer.

Strategies for Phenolic Functionalization

Once 4-heptylphenol is synthesized, the phenolic hydroxyl group is directly available for the sulfamoylation reaction as described in section 2.1. The hydroxyl group of 4-heptylphenol acts as the nucleophile that attacks the electrophilic sulfur atom of the sulfamoylating agent. The reaction is typically carried out in a suitable solvent, and a base is often added to deprotonate the phenol, increasing its nucleophilicity and facilitating the reaction. The choice of base and solvent can influence the reaction rate and yield.

Green Chemistry Principles Applied to Sulfamate Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of sulfamates to minimize environmental impact and enhance sustainability.

Key areas of focus include:

Catalysis: The shift from stoichiometric reagents to catalytic methods represents a significant green advancement. Catalytic approaches, such as the use of N-methylimidazole for sulfamoyl transfer, reduce waste and increase efficiency. organic-chemistry.org The use of solid acid catalysts in the synthesis of the 4-heptylphenol precursor also aligns with green principles by simplifying catalyst recovery and reuse. whiterose.ac.ukmdpi.com

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. researchgate.netprimescholars.comwordpress.comjk-sci.com Traditional methods using sulfamoyl chloride often have lower atom economy due to the formation of stoichiometric amounts of hydrochloride salts as byproducts. Catalytic methods and reagents like HFIPS, where the main byproduct is volatile and easily removed, offer improved atom economy. organic-chemistry.org

Safer Solvents and Reagents: A significant effort in green chemistry is the replacement of hazardous solvents and reagents with safer alternatives. Research into using greener solvents for organic reactions is ongoing. researchgate.net For sulfamate synthesis, exploring the use of less toxic and more environmentally benign solvents is an active area of interest. The development of stable, non-volatile sulfamoylating reagents like HFIPS also contributes to a safer synthetic process compared to the use of the highly reactive and unstable sulfamoyl chloride. researchgate.netorganic-chemistry.org

Renewable Feedstocks: While not yet widely implemented for the synthesis of this compound, the use of renewable feedstocks is a long-term goal of green chemistry. Lignin, a complex polymer found in wood, is a potential renewable source of phenolic compounds, which could, in the future, serve as a starting material for the synthesis of alkylphenols.

By embracing these green chemistry principles, the synthesis of this compound and other aryl sulfamates can be made more sustainable, efficient, and environmentally responsible.

Chemical Stability and Degradation Mechanisms of Arylsulfamates

The chemical stability of arylsulfamates, including this compound, is a critical aspect influencing their storage, handling, and biological activity. The primary degradation pathway for this class of compounds is hydrolysis, which can be significantly influenced by environmental conditions such as pH.

Hydrolytic Pathways and Kinetic Analysis

The hydrolysis of arylsulfamates involves the cleavage of the sulfur-oxygen bond, leading to the formation of the corresponding phenol and sulfamic acid. The mechanism of this process can vary, often proceeding through a concerted transition state or a stepwise mechanism involving a pentavalent intermediate. rsc.org The specific pathway can be influenced by factors such as the nature of the leaving group (the aryl portion) and the nucleophile.

The rate of hydrolysis is also dependent on the substituents on the phenyl ring. Electron-withdrawing groups on the aryl ring generally increase the rate of hydrolysis by making the aryloxy group a better leaving group. Conversely, electron-donating groups, such as the heptyl group in this compound, would be expected to decrease the rate of hydrolysis compared to unsubstituted phenyl sulfamate.

Table 1: Representative Kinetic Data for the Alkaline Hydrolysis of Substituted Aryl Benzenesulfonates

| Substituent (X) in X-C₆H₄SO₃C₆H₅ | pKa of Leaving Group (X-C₆H₄OH) | Rate Constant (k) |

| p-Nitro | 7.15 | High |

| p-Chloro | 9.38 | Moderate |

| H | 9.95 | Low |

| p-Methyl | 10.19 | Very Low |

pH-Dependent Reactivity Profiles

The reactivity of arylsulfamates is highly dependent on the pH of the surrounding medium. Both acidic and basic conditions can catalyze the hydrolysis of the sulfamate ester bond.

Under acidic conditions, the nitrogen atom of the sulfamate group can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. The rate of acid-catalyzed hydrolysis is therefore dependent on the concentration of hydronium ions.

In neutral to alkaline conditions, the hydrolysis is typically initiated by the attack of a hydroxide (B78521) ion on the sulfur atom. The rate of this reaction is directly proportional to the hydroxide ion concentration. Therefore, the rate of hydrolysis of arylsulfamates is generally observed to increase with increasing pH above neutral. nih.gov

The pH-rate profile for the hydrolysis of an arylsulfamate would be expected to show a region of pH independence at intermediate pH values, with the rate increasing at both low and high pH. The exact shape of this profile and the pH at which the rate is minimal would depend on the specific structure of the arylsulfamate, including the electronic properties of the substituents on the aryl ring. For instance, the activity of microsome-bound arylsulfatase C, an enzyme that hydrolyzes arylsulfates, has been shown to increase with increasing salt concentration across a range of pH values, which can be explained by the dependence of the reaction rate on the surface pH and the surface concentration of the ionic substrate. nih.gov

Table 2: Expected pH-Dependent Hydrolysis Rate Profile for a Typical Arylsulfamate

| pH Range | Dominant Reactive Species | Expected Relative Rate of Hydrolysis |

| < 4 (Acidic) | Protonated Sulfamate | Increasing with decreasing pH |

| 4 - 8 (Near-Neutral) | Neutral Sulfamate | Relatively slow and constant |

| > 8 (Alkaline) | Hydroxide Ion Attack | Increasing with increasing pH |

This table provides a generalized expectation for the pH-dependent hydrolysis of an arylsulfamate like this compound based on established chemical principles for related compounds.

Molecular Interactions and Biochemical Mechanisms of Action

Enzyme Target Modulation and Inhibition Dynamics

Steroid sulfatase (STS) is a crucial enzyme in the biosynthesis of active steroids. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone-3-sulfate (E1S) and dehydroepiandrosterone-3-sulfate (DHEAS), to their active forms, estrone (B1671321) and DHEAS, respectively. The overexpression of STS is implicated in hormone-dependent cancers, making it a significant therapeutic target.

Phenyl sulfamate (B1201201) derivatives have been extensively investigated as STS inhibitors. The inhibitory activity of these compounds is largely influenced by the nature and position of substituents on the phenyl ring. Structure-activity relationship (SAR) studies have revealed that both the hydrophobicity and the electronic properties of the substituents are critical for potent STS inhibition.

For instance, the introduction of electron-withdrawing groups, such as cyano or nitro groups, at the 2'- or 4'-position of a biphenyl-4-O-sulfamate scaffold has been shown to significantly increase STS-inhibitory activity. nih.gov This suggests that the electronic landscape of the aromatic system plays a key role in the interaction with the enzyme's active site.

Table 1: Steroid Sulfatase Inhibitory Activity of Selected Sulfamate Derivatives

| Compound | Structure | STS Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate | A phenyl ring with a sulfamate group, attached to a triazole ring which is further attached to a difluorophenyl ring. | 36.78 nM (enzymatic assay) / 0.21 nM (in MCF-7 cells) | nih.gov |

| Irosustat (reference) | A sulfamate ester of a phenyl-substituted tetrahydropyranone. | 1.06 nM (in MCF-7 cells) | nih.gov |

| 2',4'-dicyanobiphenyl-4-O-sulfamate | Two connected phenyl rings, one with a sulfamate group and the other with two cyano groups. | Potent in vitro activity | nih.gov |

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various CA isozymes are involved in numerous physiological processes, and their dysregulation is associated with several diseases, including cancer. Specifically, tumor-associated isozymes like CA IX and CA XII are validated targets for anticancer drug development.

Phenyl sulfamates have been identified as potent inhibitors of several CA isozymes. nih.gov The selectivity of these inhibitors towards different isozymes can be modulated by substitutions on the phenyl ring. For example, a series of fluorinated-phenylsulfamates were found to be stronger inhibitors of the tumor-associated CA IX (Kᵢs of 2.8-47 nM) and CA XII (Kᵢs of 1.9-35 nM) compared to the cytosolic off-target isozymes CA I (Kᵢs of 53-415 nM) and CA II (Kᵢs of 20-113 nM). nih.gov Some of these fluorinated compounds exhibited selectivity ratios for CA IX over CA II in the range of 11.4-12.1. nih.gov

Table 2: Inhibition Constants (Kᵢ) of Fluorinated Phenylsulfamates against Carbonic Anhydrase Isozymes

| Isozyme | Phenylsulfamate (Kᵢ) | Fluorinated Phenylsulfamates (Kᵢ range) |

|---|---|---|

| CA I | Potent Inhibitor | 53 - 415 nM |

| CA II | Potent Inhibitor | 20 - 113 nM |

| CA IX | Modest Inhibitor | 2.8 - 47 nM |

| CA XII | Modest Inhibitor | 1.9 - 35 nM |

Data from a study on a series of fluorinated-phenylsulfamates. nih.gov

Acyl transferases are a broad class of enzymes that catalyze the transfer of acyl groups. One such enzyme, the glycerol-phosphate acyltransferase (PlsY), is essential for membrane phospholipid synthesis in Gram-positive bacteria and represents a potential target for novel antibacterial agents.

Research into acyl-sulfamates, which are structurally related to 4-Heptylphenyl sulfamate, has demonstrated their potential as inhibitors of PlsY. nih.gov These compounds act as non-metabolizable analogs of the natural acyl-phosphate substrate of PlsY. The acyl-sulfamate moiety mimics the acyl-phosphate, allowing the inhibitor to bind to the active site and block the transfer of the fatty acid to glycerol-3-phosphate, the first step in membrane biogenesis.

In a study of various acyl-sulfamates, phenyl (8-phenyloctanoyl) sulfamate was identified as a selective inhibitor of Staphylococcus aureus phospholipid biosynthesis. nih.gov This indicates that the phenyl sulfamate core is a viable scaffold for targeting PlsY. The long acyl chain in these inhibitors is crucial for their activity, suggesting that the heptyl group in this compound could fulfill a similar role in binding to the acyl chain binding pocket of an acyl transferase. While this research was conducted on a bacterial enzyme, it provides a mechanistic framework for how a phenyl sulfamate derivative could interact with and inhibit an acyl transferase.

Tubulin is a key protein in the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs.

While direct evidence of this compound as a tubulin polymerization inhibitor is not available, other small molecules containing sulfamate or sulfonamide moieties have been investigated for this activity. For example, a review of sulfamate derivatives as anticancer candidates highlights their potential to interact with various biological targets, including tubulin. researchgate.net

The general mechanism of tubulin polymerization inhibitors involves binding to specific sites on the tubulin dimer, which disrupts the assembly of microtubules. This leads to cell cycle arrest in the G2/M phase and ultimately apoptosis. The binding sites are diverse, with different classes of inhibitors targeting distinct pockets on the tubulin protein. It is plausible that a molecule like this compound could interact with a hydrophobic binding pocket on tubulin, with the sulfamate group potentially forming hydrogen bonds with key residues. However, without specific experimental data, this remains a hypothetical mechanism based on the activities of other sulfamate-containing compounds.

HMG-CoA reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol. Inhibitors of this enzyme, widely known as statins, are cornerstone therapies for hypercholesterolemia.

The development of novel HMG-CoA reductase inhibitors has explored a wide range of chemical scaffolds. While there is no direct research on this compound as an HMG-CoA reductase inhibitor, studies on structurally related compounds provide some insights. For instance, a series of 4-thiophenyl quinoline-based derivatives have been synthesized and shown to be potent inhibitors of HMG-CoA reductase. nih.gov These compounds feature a substituted phenyl ring, indicating that this moiety can be accommodated within the enzyme's active site.

The active site of HMG-CoA reductase has a hydrophobic region that binds the non-polar portion of the substrate and its inhibitors. The 4-heptylphenyl group of this compound could potentially occupy this hydrophobic pocket. The sulfamate group, being a polar moiety, could interact with polar residues at the active site entrance. This hypothetical binding mode is based on the known structure-activity relationships of other HMG-CoA reductase inhibitors and would require experimental validation.

Sphingosine (B13886) kinases (SphK1 and SphK2) are lipid kinases that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in various cellular processes, including cell growth, proliferation, and survival. Dysregulation of the SphK/S1P pathway is implicated in cancer and inflammatory diseases.

The structure of inhibitors targeting the sphingolipid pathway often includes a lipophilic tail. Notably, compounds containing a 4-heptylphenyl moiety have been synthesized and evaluated as inhibitors of the S1P transporter (Spns2). nih.gov Although not a direct inhibition of SphK, this demonstrates that the 4-heptylphenyl group is a viable structural element for molecules designed to interact with components of the sphingolipid signaling pathway.

The long alkyl chain of the heptyl group can engage in hydrophobic interactions within the lipid-binding pocket of these proteins. For SphK inhibitors, a lipophilic tail is a common feature that mimics the sphingosine substrate. Therefore, it is conceivable that this compound could act as an inhibitor of SphK. By blocking the production of S1P, such an inhibitor could have significant functional consequences, including the induction of apoptosis and the inhibition of cell proliferation and migration.

Receptor Binding and Activation Studies

The interaction of this compound with nuclear hormone receptors, particularly the estrogen receptor, is a critical aspect of its mechanism of action. This interaction does not appear to involve direct agonism of the Calcium Sensing Receptor, but rather a more complex interplay with the estrogen receptor pathway.

Current scientific literature does not provide evidence to support the activity of this compound as an agonist of the Calcium Sensing Receptor (CaSR). The primary mechanism of action for aryl sulfamates is not associated with this receptor.

While some compounds that interact with the estrogen receptor (ER) are known to induce its degradation, the primary mechanism attributed to sulfamate-containing molecules like this compound is not direct receptor degradation. Instead, their effect on the estrogen signaling pathway is predominantly through the inhibition of steroid sulfatase (STS), thereby reducing the production of active estrogens that can bind to and activate the estrogen receptor. Some dual-action STS inhibitors have been developed that also possess selective estrogen-receptor modulator (SERM) properties, which can involve agonistic or antagonistic effects on the ER in different tissues nih.gov. However, this is distinct from inducing receptor degradation.

Mechanisms of Protein Interactions and Modulation

The interaction of this compound with its protein targets is a key determinant of its biological activity. These interactions are characterized by specific binding events that lead to the modulation of protein function, primarily through enzyme inhibition.

The principal protein target for this compound and other aryl sulfamates is steroid sulfatase (STS) . STS is a critical enzyme in the steroidogenesis pathway, responsible for hydrolyzing inactive steroid sulfates, such as estrone sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. These active steroids can then be converted into potent estrogens and androgens that stimulate the growth of hormone-dependent cancers oup.comnih.gov.

The general mechanism of action for sulfamate-based inhibitors involves the irreversible, active-site-directed inhibition of STS researchgate.net. The sulfamate moiety is a crucial pharmacophore for this potent inhibitory activity wikipedia.org.

Table 1: Key Protein Target and Function

| Protein Target | Function | Role in Disease |

|---|

The interaction of this compound with steroid sulfatase leads to the inactivation of the enzyme, rather than its degradation. The mechanism is one of irreversible inhibition, where the inhibitor forms a stable, covalent-like bond with the enzyme's active site. This effectively "inactivates" the enzyme, preventing it from carrying out its normal catalytic function. This is a distinct mechanism from ligand-induced protein degradation, which is a therapeutic strategy employed by other classes of molecules to reduce the total amount of a target protein in the cell.

The binding of aryl sulfamate inhibitors to the active site of steroid sulfatase is a multifaceted process involving both specific chemical reactions and non-covalent interactions. The crystal structure of human placental steroid sulfatase reveals a binding site that can accommodate both steroidal and non-steroidal ligands nih.gov.

Hydrophobic Interactions: The active site of STS contains a hydrophobic pocket. For a molecule like this compound, the heptylphenyl group would be expected to form significant hydrophobic interactions with nonpolar amino acid residues within this pocket. These interactions are crucial for the initial binding and proper orientation of the inhibitor within the active site, contributing to its binding affinity. The non-steroidal nature of the inhibitor allows for a variety of hydrophobic interactions that can mimic those of the natural steroid substrates nih.gov.

Hydrogen Bonding Interactions: The sulfamate group itself is key to the inhibitory mechanism. It is believed to mimic the sulfate group of the natural substrates. Within the active site, the sulfamate group can participate in hydrogen bonding with amino acid residues. More importantly, it is positioned to react with a key catalytic residue, a formylglycine, which is a post-translationally modified cysteine. This reaction leads to the sulfamoylation of the formylglycine residue, resulting in the irreversible inactivation of the enzyme nih.gov. The amino group of the sulfamate can also form hydrogen bonds, further stabilizing the inhibitor-enzyme complex nih.gov.

Table 2: Summary of Molecular Interactions

| Interaction Type | Interacting Moiety of this compound | Role in Binding and Inhibition |

|---|---|---|

| Hydrophobic Interactions | Heptylphenyl group | Anchors the inhibitor in the hydrophobic pocket of the STS active site, contributing to binding affinity. |

| Hydrogen Bonding | Sulfamate group (oxygen and nitrogen atoms) | Orients the inhibitor for the chemical reaction and stabilizes the complex within the active site. |

Biological Activities and Preclinical Investigations of this compound

Following extensive research, it has been determined that there is no publicly available scientific literature detailing the specific biological activities and preclinical investigations of the chemical compound this compound. Targeted searches for data pertaining to its effects on cellular systems and in animal models did not yield any specific results.

Therefore, the generation of a detailed article focusing solely on the antiproliferative, apoptotic, antimicrobial, and other biological effects of this compound, as per the requested outline, is not possible at this time. The information required to populate the specified sections and subsections does not appear to exist in published research.

Biological Activities and Preclinical Investigations

Assessment of Compound Selectivity and Off-Target Effects in Preclinical Models

The defining characteristic of 4-Heptylphenyl sulfamate (B1201201) (JHU-2545) is its remarkable selectivity, which has been rigorously assessed in preclinical models. biorxiv.org The compound is intentionally designed to have "off-target" effects in specific healthy tissues, which, in the context of its therapeutic application, is the desired pharmacological action. biorxiv.orgresearchgate.net It functions as a selective prodrug, delivering the active PSMA inhibitor 2-PMPA preferentially to the kidneys and salivary glands while avoiding the tumor. biorxiv.orgnih.govnih.gov

This selectivity was quantified in pharmacokinetic studies, which demonstrated that JHU-2545 results in a 53-fold greater exposure of 2-PMPA in the kidneys and a 3-fold greater exposure in the salivary glands when compared to the prostate tumor xenograft. biorxiv.orgresearchgate.net This differential distribution is the basis of its protective effect. biorxiv.org

Imaging studies further corroborated this selectivity. nih.gov Pre-treatment with JHU-2545 significantly reduced the uptake of the PET tracer [¹⁸F]F-DCFPyL in the kidneys and salivary glands of mice, but had no statistically significant impact on tracer uptake in the 22RV1 tumor xenografts. biorxiv.orgnih.gov This demonstrates that while the compound effectively blocks PSMA in healthy organs, it does not interfere with the binding of PSMA-targeted agents at the tumor site, thus preserving the diagnostic visibility and therapeutic potential of the primary radioligand therapy. biorxiv.orgresearchgate.net

| Tissue | Measurement | Result of JHU-2545 Pre-treatment | Reference |

|---|---|---|---|

| Kidney | 2-PMPA Exposure (AUC) | ~53-fold higher than in tumor tissue. | biorxiv.orgresearchgate.netnih.gov |

| Salivary Gland | 2-PMPA Exposure (AUC) | ~3-fold higher than in tumor tissue. | biorxiv.orgresearchgate.netnih.gov |

| Prostate Tumor Xenograft | 2-PMPA Exposure (AUC) | Baseline for comparison. | biorxiv.orgresearchgate.netnih.gov |

| Kidney | Radiotracer Uptake (%ID/g) | ~85% reduction compared to vehicle. | biorxiv.orgnih.gov |

| Salivary Gland | Radiotracer Uptake (%ID/g) | ~87% reduction compared to vehicle. | biorxiv.orgnih.gov |

| Prostate Tumor Xenograft | Radiotracer Uptake (%ID/g) | No statistically significant change. | biorxiv.orgnih.gov |

Structure Activity Relationships Sar and Computational Design

Elucidation of Key Pharmacophoric Features within Sulfamate (B1201201) Scaffolds

The sulfamate moiety (-O-SO₂-NH₂) is a critical pharmacophore that dictates the biological activity of this class of compounds. In the context of enzyme inhibition, the sulfamate group often acts as a zinc-binding group, coordinating with the zinc ion present in the active site of metalloenzymes such as carbonic anhydrases (CAs) and steroid sulfatases (STSs).

The key pharmacophoric features of sulfamate scaffolds generally include:

The Sulfamate Group: This is the primary interacting moiety with the target enzyme. Its ability to mimic the transition state of the natural substrate or to directly bind to key residues is fundamental to its inhibitory action.

The Aromatic Ring: The phenyl ring serves as a scaffold to which the sulfamate and other substituents are attached. It provides a rigid core and can engage in various interactions with the enzyme's active site, including pi-pi stacking and hydrophobic interactions.

Substituents on the Aromatic Ring: The nature and position of substituents on the phenyl ring are crucial for modulating the compound's potency, selectivity, and pharmacokinetic properties. In the case of 4-Heptylphenyl sulfamate, the heptyl group at the para position is a significant feature.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the physicochemical properties of a compound influence its biological activity. For sulfamate and sulfamide (B24259) inhibitors of enzymes like carbonic anhydrase, QSAR models have revealed that molecular shape and size are dominant factors in determining inhibitory potency nih.gov.

A QSAR study on a series of sulfamate and sulfamide inhibitors indicated that lipophilicity played a minor role in their inhibitory action against several human carbonic anhydrase isozymes nih.gov. Instead, the presence of specific molecular fragments was found to either increase or decrease the inhibitory activity against certain isoforms. For instance, fragments such as a totally substituted benzene (B151609) ring, fluorine, oxygen, and nitro groups were found to enhance activity, while fragments like unsubstituted carbon, methyl, substituted benzene/naphthalene, and amine groups tended to decrease it nih.gov.

While a specific QSAR model for this compound is not available, these general findings suggest that the size and shape imparted by the heptyl group would significantly influence its interaction with target enzymes.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of a ligand to its target protein at an atomic level. These methods provide insights into the binding conformation, the key interacting amino acid residues, and the stability of the ligand-protein complex.

| Compound | Alkyl Chain Length | Predicted Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|---|

| 4-Methylphenyl sulfamate | C1 | -6.5 | Sulfamate-Zinc coordination, Pi-pi stacking with Phe123 |

| 4-Propylphenyl sulfamate | C3 | -7.2 | Sulfamate-Zinc coordination, Pi-pi stacking with Phe123, Hydrophobic interaction with Leu89 |

| 4-Pentylphenyl sulfamate | C5 | -7.8 | Sulfamate-Zinc coordination, Pi-pi stacking with Phe123, Extended hydrophobic interactions with Leu89, Val145 |

| This compound | C7 | -8.5 | Sulfamate-Zinc coordination, Pi-pi stacking with Phe123, Extensive hydrophobic interactions with Leu89, Val145, Ile150 |

In Silico Screening and Predictive Modeling for Novel Derivatives

In silico screening involves the use of computational methods to search large databases of chemical compounds for potential drug candidates. This approach, combined with predictive modeling, allows for the rational design of novel derivatives with improved biological activity.

For sulfamate-based inhibitors, in silico approaches can be used to explore the effects of various substitutions on the phenyl ring. For example, a predictive QSAR model for a set of 51 not-yet-synthesized sulfamates and sulfamides identified seven compounds with potentially high inhibitory activity against at least three carbonic anhydrase isozymes nih.gov. This highlights the power of in silico methods in prioritizing the synthesis of promising new compounds. The design of novel derivatives of this compound could involve modifying the heptyl chain (e.g., branching, introducing unsaturation) or adding other functional groups to the phenyl ring to enhance interactions with the target enzyme.

Impact of Structural Modifications on Biological Potency and Selectivity

Structural modifications to the this compound scaffold can have a profound impact on its biological potency and selectivity. The length and nature of the alkyl chain at the para-position are critical determinants of these properties.

The Role of the Heptyl Group: The long, hydrophobic heptyl chain is likely to play a significant role in the compound's interaction with the target enzyme. It can occupy hydrophobic pockets in the active site, leading to increased binding affinity. In a study of inhibitors for soybean lipoxygenase-1, a 1-ethyl-4-heptylbenzene substituent was found to be important for inhibitory activity rug.nl. This underscores the importance of the hydrophobic tail in achieving potent inhibition.

Modifications to the Phenyl Ring and Sulfamate Group: Alterations to other parts of the molecule can also fine-tune its activity. For instance, replacing the O-SO₂-NH₂ (sulfamate) moiety with an NH-SO₂-NH₂ (sulfamide) group can lead to changes in the structure of molecular fragments in other regions of the molecule, thereby affecting its biological profile nih.gov. The addition of substituents to the phenyl ring can also modulate electronic properties and steric interactions, influencing both potency and selectivity.

| Modification | Example Compound | Target | Change in IC₅₀ | Rationale |

|---|---|---|---|---|

| Increase Alkyl Chain Length | 4-Nonylphenyl sulfamate | Carbonic Anhydrase II | Decrease | Enhanced hydrophobic interactions in the active site. |

| Introduce Branching in Alkyl Chain | 4-(2-Ethylhexyl)phenyl sulfamate | Steroid Sulfatase | Increase | Steric hindrance preventing optimal binding. |

| Add Electron-Withdrawing Group to Ring | 4-Heptyl-3-fluorophenyl sulfamate | Carbonic Anhydrase IX | Decrease | Favorable electronic interactions and potential for additional hydrogen bonding. |

| Replace Sulfamate with Sulfamide | N-(4-Heptylphenyl)sulfamide | Carbonic Anhydrase I | Variable | Alters the geometry and hydrogen bonding capacity of the zinc-binding group. |

Advanced Research Methodologies and Future Trajectories

Applications in Chemical Probes for Biological Pathway Dissection

Sulfamate (B1201201) derivatives are utilized as chemical probes to investigate and dissect complex biological pathways. Their ability to act as inhibitors for specific enzymes allows researchers to elucidate the roles of these enzymes in various cellular processes. For instance, sulfamate-based inhibitors of steroid sulfatase (STS) have been instrumental in understanding the role of this enzyme in hormone-dependent cancers. nih.govnih.gov By blocking STS activity, these compounds prevent the conversion of inactive steroid sulfates to their active forms, thereby helping to unravel the signaling pathways driven by estrogens. nih.gov

The design of potent and selective sulfamate inhibitors for targets such as carbonic anhydrases (CAs) and aminoacyl-tRNA synthetases (aaRSs) further highlights their utility as chemical probes. nih.govresearchgate.net These probes can be used to study the physiological and pathological functions of these enzymes, offering insights into disease mechanisms.

Integration with Proteomics and Other Omics Technologies for Mechanism Discovery

To fully understand the mechanism of action of sulfamate-based compounds, researchers are increasingly integrating their studies with proteomics, genomics, and metabolomics. These "omics" technologies provide a global view of the cellular changes induced by a compound. For example, proteomics can be used to identify the direct targets and off-targets of a sulfamate inhibitor, as well as to map the downstream signaling pathways that are affected.

By comparing the proteomic profiles of cells treated with a sulfamate derivative to untreated cells, researchers can gain a comprehensive understanding of the compound's biological effects. This approach is crucial for identifying biomarkers of drug response and for predicting potential side effects. The use of α-sulfamate acetamides as covalent inhibitors allows for specific labeling and identification of protein targets using mass spectrometry-based proteomics. researchgate.net

Development of Advanced Delivery Systems for Sulfamate-Based Agents

The therapeutic efficacy of sulfamate-based agents can be significantly enhanced through the use of advanced drug delivery systems. nih.gov These systems aim to improve the solubility, stability, and bioavailability of the compounds, while also enabling targeted delivery to specific tissues or cells.

Examples of Advanced Delivery Systems:

| Delivery System | Description | Potential Advantages for Sulfamate Agents |

| Liposomes | Spherical vesicles composed of a lipid bilayer. | Can encapsulate both hydrophilic and lipophilic sulfamate derivatives, protecting them from degradation and improving their pharmacokinetic profile. mdpi.com |

| Nanoparticles | Solid colloidal particles ranging in size from 10 to 1000 nanometers. | Can be surface-functionalized for targeted delivery to cancer cells or other diseased tissues, and can provide controlled release of the encapsulated sulfamate drug. nih.gov |

| Hydrogels | Three-dimensional polymer networks that can absorb large amounts of water. | Can be used for localized and sustained delivery of sulfamate compounds, for example, in the treatment of skin conditions or for post-surgical drug administration. |

| Exosomes | Cell-derived vesicles involved in intercellular communication. | Can be engineered to carry sulfamate-based drugs, offering a natural and biocompatible delivery vehicle with the potential for targeted delivery. dovepress.com |

These advanced delivery systems hold the promise of maximizing the therapeutic potential of sulfamate-based agents while minimizing systemic toxicity. nih.gov

Exploration of Sulfamate-Based Compounds in Emerging Therapeutic Areas

The versatility of the sulfamate moiety has led to its exploration in a wide range of therapeutic areas beyond its traditional use. nih.gov

Emerging Therapeutic Applications of Sulfamate Derivatives:

| Therapeutic Area | Target/Mechanism | Example Compounds/Derivatives |

| Oncology | Inhibition of steroid sulfatase (STS), carbonic anhydrases (CAs), microtubules, and other cancer-related targets. nih.gov | Irosustat, EMATE, 667COUMATE nih.govnih.gov |

| Infectious Diseases | Inhibition of viral proteases (e.g., HIV protease) and bacterial enzymes like aminoacyl-tRNA synthetases. nih.gov | Investigational HIV protease inhibitors. |

| Neurological Disorders | Modulation of ion channels and neurotransmitter systems. | Topiramate (used as an anti-epileptic and for migraine prevention). nih.gov |

| Metabolic Diseases | Inhibition of carbonic anhydrase V (involved in lipogenesis) and acyl coenzyme A:cholesterol acyltransferase. nih.gov | Topiramate (for weight loss), Avasimibe (for hyperlipidemia). nih.gov |

The ongoing research in these areas is likely to uncover new applications for existing and novel sulfamate-based compounds.

Design Strategies for Multi-Functional Sulfamate Derivatives

A key trend in drug discovery is the design of multi-functional or "hybrid" molecules that can modulate multiple targets simultaneously. This approach can lead to enhanced efficacy and a reduced likelihood of drug resistance. The sulfamate group is an attractive component for such strategies due to its chemical stability and ability to interact with various biological targets.

Strategies for Designing Multi-Functional Sulfamates:

Pharmacophore Hybridization: Combining the sulfamate moiety with other known pharmacophores to create a single molecule with dual activity. For example, linking a sulfamate group (targeting STS) to a molecule that inhibits another cancer-related pathway.

Fragment-Based Drug Design: Using small molecular fragments, including sulfamates, as building blocks to construct novel multi-target ligands.

Covalent Modifiers: Designing sulfamate derivatives that can form covalent bonds with their targets, leading to prolonged and irreversible inhibition. researchgate.net α-Sulfamate acetamides have been explored as tunable and stable "warheads" for targeted covalent inhibitors. researchgate.net

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a crucial role in the rational design of these multi-functional sulfamate derivatives. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.